N-[(2E)-3-(2-ethoxyethyl)-6-methanesulfonyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methanesulfonylbenzamide
Description
The compound N-[(2E)-3-(2-ethoxyethyl)-6-methanesulfonyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methanesulfonylbenzamide is a benzothiazole-derived sulfonamide with a unique structural framework. Its core consists of a dihydro-1,3-benzothiazole ring substituted with methanesulfonyl and 2-ethoxyethyl groups at positions 6 and 3, respectively. The compound also features a 2-methanesulfonylbenzamide moiety, which likely enhances its electronic and steric properties.
Key structural features include:
- Methanesulfonyl groups: Enhance solubility and serve as hydrogen-bond acceptors.
Properties
IUPAC Name |
N-[3-(2-ethoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-2-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O6S3/c1-4-28-12-11-22-16-10-9-14(30(2,24)25)13-17(16)29-20(22)21-19(23)15-7-5-6-8-18(15)31(3,26)27/h5-10,13H,4,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGDJZBDEKXDPIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC=CC=C3S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O6S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-3-(2-ethoxyethyl)-6-methanesulfonyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methanesulfonylbenzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole core, followed by the introduction of the ethoxyethyl and methanesulfonyl groups. Common reagents used in these reactions include ethyl bromide, methanesulfonyl chloride, and various catalysts to facilitate the formation of the desired product under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency, often involving high-pressure and temperature conditions.
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-3-(2-ethoxyethyl)-6-methanesulfonyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methanesulfonylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanesulfonyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce corresponding alcohols or amines.
Scientific Research Applications
N-[(2E)-3-(2-ethoxyethyl)-6-methanesulfonyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methanesulfonylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2E)-3-(2-ethoxyethyl)-6-methanesulfonyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methanesulfonylbenzamide involves its interaction with specific molecular targets and pathways. The benzothiazole core is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Table 1: Structural Comparison of Benzothiazole Derivatives
Key Observations :
- Ethametsulfuron methyl ester shares the sulfonylbenzamide motif but incorporates a triazine ring instead of benzothiazole, highlighting divergent biological targets (herbicidal vs.
- The 2-hydroxyethyl analog lacks sulfonamide groups but demonstrates the utility of N,O-bidentate directing groups in catalysis, suggesting the target compound could be tailored for similar applications.
Hydrogen Bonding and Crystallography
The target compound’s sulfonamide groups and benzothiazole core are expected to form extensive hydrogen-bonding networks, akin to patterns observed in 4-methoxy-N-[6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzenesulfonamide . Graph set analysis (as per Etter’s rules ) would likely classify these interactions as D (donor) and A (acceptor) motifs, stabilizing crystal packing and influencing bioavailability.
Research Findings and Hypotheses
Predicted Physicochemical Properties
Biological Activity
N-[(2E)-3-(2-ethoxyethyl)-6-methanesulfonyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methanesulfonylbenzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a benzothiazole core , known for its diverse pharmacological properties, and is functionalized with methanesulfonyl and ethoxyethyl groups, enhancing its biological reactivity.
Structural Characteristics
The structure of this compound includes:
- Benzothiazole Core : A heterocyclic structure that contributes to biological activity.
- Methanesulfonyl Groups : Enhance solubility and reactivity.
- Ethoxyethyl Side Chain : Increases interaction potential with biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and interact with various receptors. The compound may inhibit specific enzymes or alter receptor functions by binding to their active sites or allosteric sites. This modulation can lead to significant biological effects, including:
- Antimicrobial Activity : The compound has shown potential in inhibiting the growth of various bacterial and fungal pathogens.
- Anticancer Effects : Preliminary studies suggest it may inhibit pathways involved in cancer cell proliferation.
Antimicrobial Activity
Studies have demonstrated that compounds with a benzothiazole core exhibit potent antimicrobial properties. For instance, related compounds have shown minimum inhibitory concentrations (MIC) ranging from 10.7 to 21.4 μmol/mL against various pathogens . The specific activity of this compound against specific strains remains to be fully characterized but is anticipated based on structural similarities.
Anticancer Activity
The anticancer potential of benzothiazole derivatives has been widely studied. For example, derivatives have been reported to exhibit selective cytotoxicity against tumorigenic cell lines while sparing normal cells . The exact IC50 values for this compound are yet to be established but are expected to align with the promising profiles observed in related compounds.
Case Studies
-
Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various benzothiazole derivatives against eight bacterial and eight fungal species. The results indicated significant activity against pathogens relevant to human health .
Compound MIC (μmol/mL) MBC (μmol/mL) 4d 10.7 - 21.4 21.4 - 40.2 4p Not specified Not specified - Cytotoxicity Assessment : Another study focused on the cytotoxic effects of similar benzothiazole compounds on cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). Compounds exhibited varying levels of cytotoxicity with some achieving EC50 values below 100 ng/mL .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
